(5-Chloro-thiophen-2-yl)-benzaldehyde
Description
(5-Chloro-thiophen-2-yl)-benzaldehyde is a heteroaromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chlorothiophen-2-yl group. This compound combines the reactivity of the aldehyde functional group with the electronic effects of the chloro-substituted thiophene ring, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
223575-78-8 |
|---|---|
Molecular Formula |
C11H7ClOS |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H |
InChI Key |
ZVPWUNDTENJLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${11}$H$7$ClOS
- CAS No.: 1186603-47-3 (for the structurally similar 5-chloro-2-(phenylethynyl)benzaldehyde) .
- Synthesis: Typically involves bromination or palladium-catalyzed cross-coupling reactions. For example, bromination of thiophene derivatives in chloroform with Br$2$/NaHCO$3$ yields halogenated intermediates, which are further functionalized via Suzuki or Sonogashira couplings .
The structural and functional similarities of (5-Chloro-thiophen-2-yl)-benzaldehyde to other benzaldehyde and thiophene derivatives allow for systematic comparisons. Below are key analogs and their contrasting properties:
Thiophene-Carbaldehyde Derivatives
Key Observations :
- Electronic Effects : The chloro substituent in this compound enhances electron-withdrawing character compared to brominated or amine-substituted analogs, affecting its redox behavior and suitability for charge-transfer applications .
- Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to extended π-conjugation and rigid aromatic systems, whereas triphenylamine derivatives (6b) have lower melting points (~75–80°C) due to flexible side chains .
Benzaldehyde Derivatives with Halogen Substituents
Functional Differences :
- Aldehyde Reactivity : this compound’s aldehyde group is less nucleophilic than unsubstituted benzaldehyde due to the electron-withdrawing chloro-thiophene moiety, reducing its participation in Friedel-Crafts alkylation compared to benzaldehyde .
- Biological Activity : Chloro-substituted benzaldehydes (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) form bioactive zinc complexes with antimicrobial properties, whereas thiophene-linked analogs are less studied in this context .
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